molecular formula C13H14ClN B6257830 3-(naphthalen-1-yl)azetidine hydrochloride CAS No. 7606-37-3

3-(naphthalen-1-yl)azetidine hydrochloride

Cat. No.: B6257830
CAS No.: 7606-37-3
M. Wt: 219.71 g/mol
InChI Key: BOYNMFPGGNYUGQ-UHFFFAOYSA-N
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Description

3-(naphthalen-1-yl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the naphthalene moiety in its structure adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for 3-(naphthalen-1-yl)azetidine hydrochloride are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(naphthalen-1-yl)azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(naphthalen-1-yl)azetidine hydrochloride has been studied for its potential neuroprotective effects. Research has shown that it can protect against brain ischaemia/reperfusion injury by inhibiting apoptotic damage, modulating inflammation, scavenging free radicals, ameliorating oxidative stress, and improving energy metabolism in the brain . These properties make it a promising candidate for the development of therapies for neurodegenerative diseases and other conditions involving oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(naphthalen-1-yl)azetidine hydrochloride is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties. Its ability to modulate multiple pathways involved in oxidative stress and inflammation sets it apart from other azetidine derivatives.

Properties

CAS No.

7606-37-3

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

3-naphthalen-1-ylazetidine;hydrochloride

InChI

InChI=1S/C13H13N.ClH/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-14-9-11;/h1-7,11,14H,8-9H2;1H

InChI Key

BOYNMFPGGNYUGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC3=CC=CC=C32.Cl

Purity

95

Origin of Product

United States

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